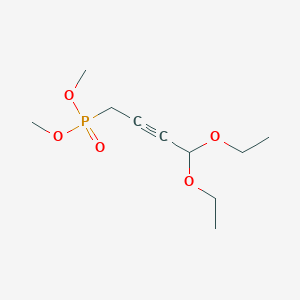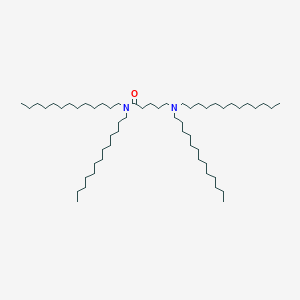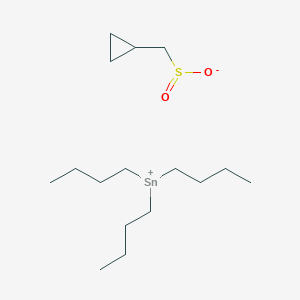![molecular formula C42H70O6 B14526674 1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] CAS No. 62529-89-9](/img/structure/B14526674.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to nonylphenoxy groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] typically involves the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This intermediate is then reacted with nonylphenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers.
Scientific Research Applications
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized as an additive in lubricants and as a component in the formulation of various industrial products
Mechanism of Action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] involves its interaction with biological membranes, where it can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to increased membrane permeability and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol diglycidyl ether: Similar in structure but lacks the nonylphenoxy groups.
Hexamidine salts: Used in similar applications but differ in their chemical structure and properties
Properties
CAS No. |
62529-89-9 |
|---|---|
Molecular Formula |
C42H70O6 |
Molecular Weight |
671.0 g/mol |
IUPAC Name |
1-[6-[2-hydroxy-3-(2-nonylphenoxy)propoxy]hexoxy]-3-(2-nonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C42H70O6/c1-3-5-7-9-11-13-17-25-37-27-19-21-29-41(37)47-35-39(43)33-45-31-23-15-16-24-32-46-34-40(44)36-48-42-30-22-20-28-38(42)26-18-14-12-10-8-6-4-2/h19-22,27-30,39-40,43-44H,3-18,23-26,31-36H2,1-2H3 |
InChI Key |
FNOKPOCVNMLANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCC(COCCCCCCOCC(COC2=CC=CC=C2CCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
![Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-](/img/structure/B14526615.png)



![1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14526632.png)

silane](/img/structure/B14526637.png)




